(3-Chloro-5-methylphenyl)methanol
Overview
Description
“(3-Chloro-5-methylphenyl)methanol” is a chemical compound with the molecular formula C8H9ClO. It has an average mass of 156.609 Da and a monoisotopic mass of 156.034195 Da .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a benzene ring substituted with a chlorine atom, a methyl group, and a methanol group . The presence of these functional groups can influence the compound’s reactivity and interactions with other molecules.Physical and Chemical Properties Analysis
“this compound” has a density of 1.2±0.1 g/cm³. It has a boiling point of 255.1±25.0 °C at 760 mmHg and a flash point of 108.1±23.2 °C. The compound has a molar refractivity of 42.4±0.3 cm³ and a molar volume of 131.5±3.0 cm³ .Scientific Research Applications
Synthesis and Structure Analysis
- Synthesis of Complex Compounds : The compound has been used in the synthesis of bis(3-chlorophenyl)-[5-methyl-1-(4-methylphenyl)-1,2,3-triazol-4-yl]-methanol, which is characterized by NMR, IR, MS spectra, and X-ray diffraction crystallography (Dong & Huo, 2009).
Chemical Synthesis and Catalysis
Palladium-Catalyzed C-H Halogenation : (3-Chloro-5-methylphenyl)methanol is prepared using traditional methods and palladium-catalyzed iterative C-H halogenation, demonstrating advantages like higher yields and better selectivity (Sun, Sun, & Rao, 2014).
N-Methylation of Amines and Transfer Hydrogenation : Utilizing methanol as both C1 synthon and H2 source, RuCl3.xH2O catalyzes selective N-methylation of amines, offering a clean and cost-competitive method (Sarki et al., 2021).
Analytical Chemistry
- Chromatographic Method Development : A method for simultaneous determination of disinfectant agents, including derivatives of this compound, using high-performance liquid chromatography (Baranowska & Wojciechowska, 2012).
Environmental and Energy Applications
Methanol Synthesis and Applications : The conversion of CO2 to methanol, using compounds including this compound, is a method for reducing CO2 emissions. Methanol is also a promising energy carrier for hydrogen storage (Dalena et al., 2018).
Biomolecular Engineering : Engineering of methylotrophic Escherichia coli for converting methanol to metabolites, using this compound derivatives, highlights its potential in biological production of chemicals and fuels (Whitaker et al., 2017).
Photodynamics and Optical Studies
- Photocyclisation Studies : The compound is used in studies exploring photocyclisation reactions, particularly in methanol with UV-light, leading to the formation of tetracyclic compounds (Kamboj et al., 2012).
Pharmaceutical Synthesis
- Pharmaceutical Agent Synthesis : The compound is involved in the synthesis of pharmaceutical agents, for example, losartan, an antihypertensive drug. Its structure has been characterized via crystallography, stabilized by intermolecular hydrogen bonding (Tessler & Goldberg, 2004).
Future Directions
Properties
IUPAC Name |
(3-chloro-5-methylphenyl)methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClO/c1-6-2-7(5-10)4-8(9)3-6/h2-4,10H,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMISYWXDRZVKBF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)Cl)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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